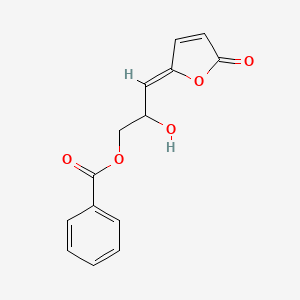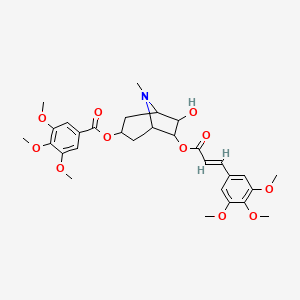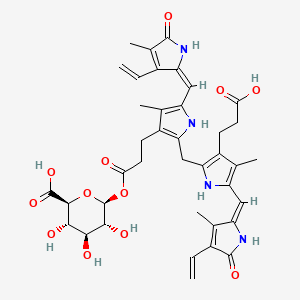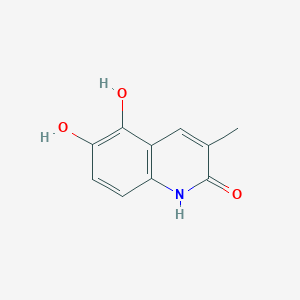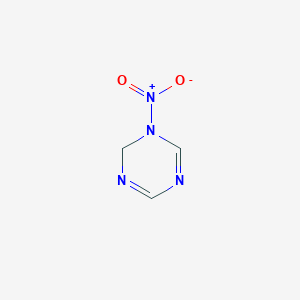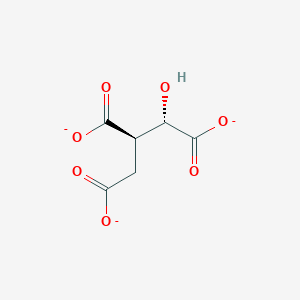
9-Hexadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hexadecenoic acid, also known as Palmitoleic acid or (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid (16:1n-7) with the formula CH3(CH2)5CH=CH(CH2)7COOH . It is a rare component of fats and a common constituent of the glycerides of human adipose tissue .
Synthesis Analysis
Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . It is present in all tissues but is found in higher concentrations in the liver . The two main sources of circulating palmitoleic acid are endogenous fat synthesis (cis isomer) and dietary whole-fat dairy products (trans isomer) .Molecular Structure Analysis
The molecular formula of this compound is C16H30O2 . Its average mass is 254.408 Da and its monoisotopic mass is 254.224579 Da .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Metabolic Disease
9-Hexadecenoic acid, also known as palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), exhibits anti-inflammatory properties and is considered beneficial in metabolic diseases. It acts as a lipokine and is notably involved in inflammatory responses and metabolic regulation. A study by Astudillo et al. (2020) identified palmitoleic acid as a critical component in mouse peritoneal macrophages, playing a significant role in inflammatory conditions and possibly converting to other lipid mediators with anti-diabetic and anti-inflammatory properties (Astudillo et al., 2020).
Biological Activity in Phagocytic Cells
Palmitoleic acid and its isomers have been recognized for their roles in human circulating monocytes and monocyte-derived macrophages, exhibiting marked anti-inflammatory effects. The presence of a 16:1n-10 isomer, sapienic acid, was also identified in phagocytic cells, indicating a complex regulation of these fatty acids at both the enzyme and gene levels (Astudillo et al., 2017).
Mosquito Control
Whitney et al. (2000) isolated acyl-acyl carrier protein desaturases from Kochia scoparia, noting the potential of 5-hexadecenoic acid (an isomer of this compound) in controlling disease-carrying mosquitoes like Culex quinquefasciatus (Whitney et al., 2000).
Antifungal Properties
cis-9-Heptadecenoic acid, closely related to this compound, shows significant antifungal properties. Avis and Bélanger (2001) demonstrated its inhibitory effects on fungi, with activity related to the sterol content in fungal membranes, suggesting its potential as a natural antifungal agent (Avis & Bélanger, 2001).
Acaricidal Activity
Methyl cis-9-hexadecenoate has been investigated for its acaricidal activities against Tetranychus cinnabarinus, showing high effectiveness in inhibiting oviposition and repelling mites. This suggests its potential as a botanical acaricide (Younian, 2010).
Analytical and Synthesis Studies
Various studies focus on the analytical aspects and synthesis methods involving this compound and its derivatives, highlighting its role in different research areas including environmental sciences, chemical engineering, and biochemistry. These studies encompass a range of topics from chromatographic properties to the synthesis of novel compounds (Momchilova & Nikolova-Damyanova, 2000).
Nutritional and Health Implications
Mecanismo De Acción
Safety and Hazards
9-Hexadecenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .
Propiedades
Número CAS |
2091-29-4 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
hexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |
Clave InChI |
SECPZKHBENQXJG-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)O |
melting_point |
-0.1 °C |
Otros números CAS |
10030-73-6 373-49-9 2091-29-4 |
Descripción física |
Liquid, Other Solid; Liquid |
Sinónimos |
C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



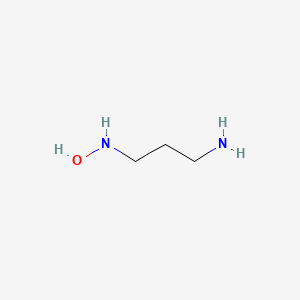
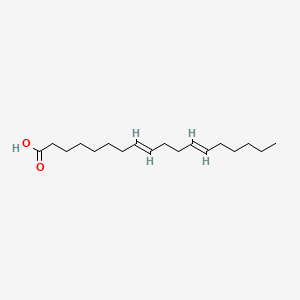


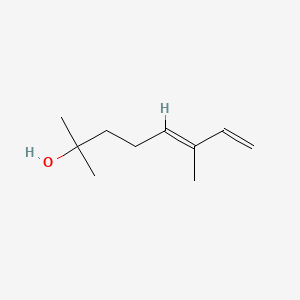
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
